Enhanced Affinity vs. Short Peptide Substrates
S6 Kinase Substrate Peptide 32 exhibits a Michaelis constant (Km) of 4-5 μM for fully activated S6K1, indicating a 3- to 4-fold higher affinity compared to a shorter decapeptide substrate S6(231-240), which has a reported apparent Km of 15 μM for S6K activity [1][2]. This superior affinity directly translates to higher assay sensitivity and a broader dynamic range for quantifying S6K activity in vitro.
| Evidence Dimension | Michaelis Constant (Km) for S6K1 |
|---|---|
| Target Compound Data | Km = 4-5 μM |
| Comparator Or Baseline | Decapeptide S6(231-240) (Km = 15 μM) |
| Quantified Difference | 3- to 4-fold lower Km (higher affinity) for the 32-mer peptide |
| Conditions | In vitro kinase assay using fully activated His6-S6K1αII(ΔAID)-T389E construct and ATP at saturating concentrations. |
Why This Matters
A lower Km translates to a more sensitive assay, enabling the detection of lower S6K activities and providing a wider dynamic range for inhibitor IC50 determinations, which is crucial for high-throughput screening (HTS) campaigns in drug discovery.
- [1] Keshwani, M.M. and Harris, T.K. Kinetic Mechanism of Fully Activated S6K1 Protein Kinase. Journal of Biological Chemistry. 2008; 283(18): 11972-11980. doi: 10.1074/jbc.M800003200. View Source
- [2] Wettenhall, R.E., et al. The activity of protein kinases from hamster fibroblasts towards a synthetic peptide based on a carboxy-terminal portion of ribosomal protein S6. FEBS Letters. 1988; 238(2): 389-394. doi: 10.1016/0014-5793(88)80520-9. View Source
